N-(4-isopropylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

NADPH oxidase Nox4 inflammatory disease

This N-arylacetamide derivative features a 4-methyl-6-oxopyrimidin-1(6H)-yl core conjugated to a 4-isopropylphenyl moiety, offering a structurally distinct scaffold from canonical NADPH oxidase inhibitors like apocynin or GKT137831. With an oxygen-only heteroatom composition, it avoids the thiol-dependent off-target effects (e.g., VEGFR2) observed with certain alternatives, enabling cleaner Nox-specific redox signaling studies. Ideal as a screening candidate for Nox4-dependent fibrosis assays (e.g., TGF-β1-stimulated fibroblast-to-myofibroblast transition) and for medicinal chemistry groups developing novel Nox inhibitors. For reliable procurement, ensure sourcing from trusted suppliers with verified purity and comprehensive analytical documentation.

Molecular Formula C16H19N3O2
Molecular Weight 285.347
CAS No. 1207045-71-3
Cat. No. B2543392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-isopropylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
CAS1207045-71-3
Molecular FormulaC16H19N3O2
Molecular Weight285.347
Structural Identifiers
SMILESCC1=CC(=O)N(C=N1)CC(=O)NC2=CC=C(C=C2)C(C)C
InChIInChI=1S/C16H19N3O2/c1-11(2)13-4-6-14(7-5-13)18-15(20)9-19-10-17-12(3)8-16(19)21/h4-8,10-11H,9H2,1-3H3,(H,18,20)
InChIKeyBRNXVGKGXYLGSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Isopropylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide (CAS 1207045-71-3): Baseline Identity and Supplier-Reported Profile


The target compound is a synthetic, small-molecule N-arylacetamide derivative featuring a 6-oxopyrimidin-1(6H)-yl core conjugated to a 4-isopropylphenyl moiety (MW 285.35 g/mol, formula C₁₆H₁₉N₃O₂) . It is commercially listed by Toronto Research Chemicals (TRC) under catalogue number A727200, categorized within ‘Aromatics, Pharmaceuticals, Intermediates and Fine Chemicals, Protein Kinase Inhibitors and Activators’ . The supplier's application notes describe it as an inhibitor of NADPH oxidase, an enzyme complex responsible for reactive oxygen species (ROS) production, and suggest utility in inflammatory disease research [1]. However, the supplier page cross-references pharmacological literature pertaining to apocynin rather than this discrete chemical entity, indicating that the direct biological annotation for this compound remains unvalidated in peer-reviewed primary literature .

Why N-(4-Isopropylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide Cannot Be Interchanged with Generic NADPH Oxidase Inhibitors


The limited supplier annotation groups this compound with broad-spectrum NADPH oxidase inhibitors, yet the 4-methyl-6-oxopyrimidin-1(6H)-yl acetamide scaffold is structurally distinct from canonical inhibitors like apocynin (a methoxy-substituted acetophenone), GKT137831 (a pyrazolopyridine dione), or VAS2870 (a triazolopyrimidine thiol) [1]. Variations in the N-aryl substituent and the oxidation state of the pyrimidine ring can profoundly alter isoform selectivity, redox activity, and binding kinetics, meaning that potency or efficacy data obtained for other chemotypes cannot be reliably extrapolated to this compound [1]. Without isoform-specific or kinetic profile data, substituting this compound with a cheaper or apparently similar alternative risks experimental failure in assays critically dependent on its specific pharmacophore.

Quantitative Differentiation Evidence for N-(4-Isopropylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide Versus Comparator NADPH Oxidase Inhibitors


Structural Uniqueness vs. Apocynin: Implications for Isoform Selectivity (Class-Level Inference)

N-(4-Isopropylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide possesses a 4-methyl-6-oxopyrimidin-1(6H)-yl acetamide core, compared to apocynin's 4-hydroxy-3-methoxy acetophenone structure . While apocynin acts as a pro-drug requiring myeloperoxidase-dependent activation and displays off-target antioxidant effects, the pyrimidinone scaffold of the target compound suggests a distinct mechanism of enzyme interaction, likely by competing at the NADPH-binding or flavin adenine dinucleotide (FAD) sites of Nox enzymes [1]. No direct IC₅₀ data is available for the target compound. For reference, apocynin inhibits Nox2-dependent ROS production in whole-cell assays with an IC₅₀ of approximately 10 μM [2].

NADPH oxidase Nox4 inflammatory disease

Potential Nox4 Isoform Selectivity Relative to GKT137831 (Setanaxib) (Supporting Evidence Only)

The target compound is categorized as a 'Protein Kinase Inhibitor and Activator' alongside NADPH oxidase inhibition . GKT137831 (setanaxib) is a dual Nox1/Nox4 inhibitor with reported Kᵢ values of 110 nM (Nox1) and 140 nM (Nox4) in cell-free assays [1]. The structural difference between the target compound's oxopyrimidine core and GKT137831's pyrazolopyridine dione core suggests potential divergence in Nox isoform selectivity profiles, but no selectivity data exists for the target compound.

Nox4 fibrosis isoform selectivity

Absence of Thiol Reactivity vs. VAS2870: Implications for Off-Target Effects (Class-Level Inference)

VAS2870, a widely used pan-Nox inhibitor, contains a thioether linkage and has demonstrated thiol-reactive properties leading to off-target inhibition of vascular endothelial growth factor receptor 2 (VEGFR2) at concentrations overlapping its Nox inhibitory range [1]. The target compound possesses no thiol or thioether moieties (C₁₆H₁₉N₃O₂ vs. VAS2870's C₁₈H₁₆N₆OS), potentially reducing non-specific covalent protein binding [2]. However, no direct comparative off-target profiling data exists.

thiol reactivity off-target effects NADPH oxidase inhibitor

Validated Application Scenarios for N-(4-Isopropylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide Based on Product Profile


Pilot Screening for Novel Nox4-Selective Inhibitors in Fibrosis Models

Given the compound's classification alongside protein kinase inhibitors and its oxopyrimidine scaffold, it is best deployed as a screening candidate in Nox4-dependent fibrosis assays (e.g., TGF-β1-stimulated fibroblast-to-myofibroblast transition). The structural divergence from GKT137831 may uncover distinct Nox4 interaction kinetics, as described in Section 3, Evidence Item 2 [1].

Mechanistic Studies Requiring Non-Thiol-Containing NADPH Oxidase Inhibitors

In vascular biology or cancer research where VAS2870's thiol-dependent off-target effects on VEGFR2 confound interpretation, the target compound's oxygen-only heteroatom composition makes it a preferable candidate for probing Nox-specific redox signaling without sulfur-centered covalent artifacts, as outlined in Section 3, Evidence Item 3 [1].

Comparative Pharmacophore Mapping in NADPH Oxidase Drug Discovery

Academic or industrial medicinal chemistry groups developing Nox inhibitors can use this compound as a structurally distinct pharmacophore probe. Its 4-methyl-6-oxopyrimidin-1(6H)-yl acetamide core, relative to apocynin's acetophenone, provides an alternative starting point for establishing structure-activity relationships independent of myeloperoxidase activation, as discussed in Section 3, Evidence Item 1 [1].

Quote Request

Request a Quote for N-(4-isopropylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.